REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4](I)[C:5]([NH2:8])=[N:6][CH:7]=1.[C:10]([Si:12]([CH3:15])([CH3:14])[CH3:13])#[CH:11].[Cl-].[Li+]>C(N(CC)CC)C.CN(C)C=O.[Cu](I)I>[Cl:1][C:2]1[CH:3]=[C:4]([C:11]#[C:10][Si:12]([CH3:15])([CH3:14])[CH3:13])[C:5]([NH2:8])=[N:6][CH:7]=1 |f:2.3|
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Name
|
|
Quantity
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2.54 g
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Type
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reactant
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Smiles
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ClC=1C=C(C(=NC1)N)I
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Name
|
|
Quantity
|
2.12 mL
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Type
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reactant
|
Smiles
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C(#C)[Si](C)(C)C
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Name
|
|
Quantity
|
0.47 g
|
Type
|
reactant
|
Smiles
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[Cl-].[Li+]
|
Name
|
|
Quantity
|
7 mL
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Type
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solvent
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
75 mL
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Type
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solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
0.38 g
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Type
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catalyst
|
Smiles
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[Cu](I)I
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Control Type
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UNSPECIFIED
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Setpoint
|
40 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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is degassed under argon for approximately 15 minutes
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Duration
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15 min
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Type
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ADDITION
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Details
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0.408 g of [1,1′-bis(diphenylphosphino)ferrocene] palladium(II) chloride is added to the above suspension
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Type
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CONCENTRATION
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Details
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concentrated to dryness under reduced pressure (13 kPa)
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Type
|
EXTRACTION
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Details
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extracted with three times 100 ml of ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic phases are dried over magnesium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure (13 kPa)
|
Type
|
CUSTOM
|
Details
|
The residue is purified by flash chromatography on a silica column [eluent: cyclohexane/ethyl acetate (70/30 by volume)]
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=NC1)N)C#C[Si](C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.63 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |